2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine
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Overview
Description
2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine is a heterocyclic compound that features both imidazole and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrimidine ring can be formed from β-diketones and amidines .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. For example, the use of methanesulfonic acid as a solubilizer and chlorobenzene as a solvent has been reported to improve the yield of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyrimidine ring can interact with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)ethanol
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2,6-Bis(1H-imidazol-2-yl)pyridine
Uniqueness
2-(1H-imidazol-1-yl)-6-methyl-4-Pyrimidinemethanamine is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
888313-66-4 |
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Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
(2-imidazol-1-yl-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H11N5/c1-7-4-8(5-10)13-9(12-7)14-3-2-11-6-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
VLSYKBRMNXKJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)CN |
Origin of Product |
United States |
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